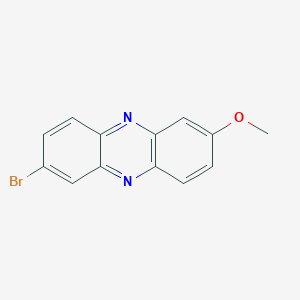

2-Bromo-7-methoxyphenazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-7-methoxyphenazine is a chemical compound with the molecular formula C13H9BrN2O . It has an average mass of 289.127 Da and a monoisotopic mass of 287.989807 Da .

Synthesis Analysis

Phenazines, which include 2-Bromo-7-methoxyphenazine, are known to exhibit a diverse range of biological properties and have significant applications in both medicinal and industrial fields . The most general approaches for the synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of 2-Bromo-7-methoxyphenazine has been analyzed using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Phenazines, including 2-Bromo-7-methoxyphenazine, are synthesized using various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Applications De Recherche Scientifique

- Role of 2-Bromo-7-methoxyphenazine : This compound has shown promise as a photosensitizer in PDT. It can be activated by light, leading to the generation of reactive oxygen species (ROS) that cause cell death in targeted areas. Its efficacy against cancer cells and microorganisms (with no reported microbial resistance) makes it an exciting candidate for PDT .

Photodynamic Therapy (PDT)

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-7-methoxyphenazine are abnormal cells, such as cancer cells, and a broad spectrum of microorganisms . The compound acts as a photosensitizing agent in Photodynamic Therapy (PDT), a therapeutic modality that has shown promising results in damaging abnormal cell growth and inactivating microorganisms .

Mode of Action

The mode of action of 2-Bromo-7-methoxyphenazine involves the generation of reactive oxygen species (ROS) through a process known as photosensitization . This process occurs when the compound, acting as a photosensitizer, absorbs energy from a light source at an appropriate wavelength. The absorbed energy excites the compound, which then interacts with oxygen present in the cell to generate ROS .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-7-methoxyphenazine are those involved in cell growth and microbial activity. The generated ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death . This is particularly effective against abnormal cells, such as cancer cells, and microorganisms, making the compound a promising agent for cancer treatment and microbial control .

Pharmacokinetics

Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .

Result of Action

The result of the action of 2-Bromo-7-methoxyphenazine is the damage to abnormal cells and the inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause significant damage to cellular components, leading to cell death .

Action Environment

The action of 2-Bromo-7-methoxyphenazine is influenced by environmental factors such as the presence of light and oxygen, which are necessary for the photosensitization process . The efficacy and stability of the compound can also be affected by the characteristics of the target cells or microorganisms, as well as the specific conditions of the treatment environment .

Propriétés

IUPAC Name |

2-bromo-7-methoxyphenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFGAUIJSBKWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-methoxyphenazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

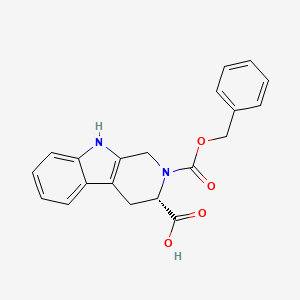

![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)

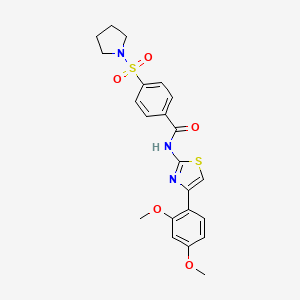

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)

![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)

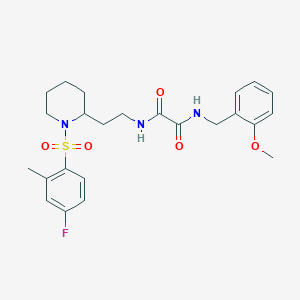

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)